molecular formula C28H17N3O7S B11661522 4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

Cat. No.: B11661522
M. Wt: 539.5 g/mol
InChI Key: XNLYCMHJJACPNX-UHFFFAOYSA-N
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Description

4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can interact with proteins or other biomolecules through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H17N3O7S

Molecular Weight

539.5 g/mol

IUPAC Name

4-[[2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C28H17N3O7S/c32-25(29-18-4-1-16(2-5-18)28(35)36)17-3-14-23-24(15-17)27(34)30(26(23)33)19-6-10-21(11-7-19)39-22-12-8-20(9-13-22)31(37)38/h1-15H,(H,29,32)(H,35,36)

InChI Key

XNLYCMHJJACPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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